molecular formula C10H14ClN3 B3077537 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride CAS No. 1048649-78-0

3-(1H-Benzimidazol-1-yl)propylamine hydrochloride

Cat. No.: B3077537
CAS No.: 1048649-78-0
M. Wt: 211.69 g/mol
InChI Key: VEKOYJRBCHURRW-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-1-yl)propylamine hydrochloride (CAS: 88704-73-8) is a benzimidazole derivative with a propylamine side chain attached to the N-1 position of the benzimidazole core. Its molecular formula is C₁₀H₁₄ClN₃, and it has a molecular weight of 211.69 g/mol . Key physicochemical properties include 3 hydrogen bond donors (from the NH groups of benzimidazole and the amine), 2 hydrogen bond acceptors, and a topological polar surface area of 54.7 Ų, suggesting moderate solubility in polar solvents . This compound is structurally related to pharmacologically active benzimidazole derivatives, which often exhibit antimicrobial, antiviral, or anticancer activities.

Properties

IUPAC Name

3-(benzimidazol-1-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13;/h1-2,4-5,8H,3,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKOYJRBCHURRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride typically involves the reaction of benzimidazole with 3-chloropropylamine hydrochloride under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous or polar solvents, releasing the free amine (3-(1H-benzimidazol-1-yl)propylamine) under basic conditions. Neutralization with NaOH or KOH regenerates the free base, which can participate in nucleophilic reactions .

Example reaction:

C10H14N3Cl+NaOHC10H13N3+NaCl+H2O\text{C}_{10}\text{H}_{14}\text{N}_3\text{Cl}+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_{13}\text{N}_3+\text{NaCl}+\text{H}_2\text{O}

Alkylation and Acylation

The primary amine undergoes alkylation/acylation at the NH2_2 group:

Reaction TypeReagentProductConditionsReference
AlkylationCH3_3IN-Methyl derivativeEtOH, reflux, 6 hr
AcylationAcClAcetamide derivativeDry DCM, 0°C, 2 hr

Key observation : Acylation reactions exhibit higher yields (>85%) in aprotic solvents due to reduced hydrolysis .

Condensation Reactions

The amine forms Schiff bases with carbonyl compounds:

Example : Reaction with benzaldehyde yields:

C10H13N3+C6H5CHOC17H17N3+H2O\text{C}_{10}\text{H}_{13}\text{N}_3+\text{C}_6\text{H}_5\text{CHO}\rightarrow \text{C}_{17}\text{H}_{17}\text{N}_3+\text{H}_2\text{O}

  • Conditions : Ethanol, catalytic acetic acid, 12 hr reflux .

  • Yield : 72–78% .

Nucleophilic Substitution

The amine participates in SN2^2 reactions with alkyl halides:

Reaction with ethyl bromoacetate :

C10H13N3+BrCH2COOEtC13H18N3O2+HBr\text{C}_{10}\text{H}_{13}\text{N}_3+\text{BrCH}_2\text{COOEt}\rightarrow \text{C}_{13}\text{H}_{18}\text{N}_3\text{O}_2+\text{HBr}

  • Conditions : DMF, K2_2CO3_3, 60°C, 8 hr .

  • Application : Intermediate for bioactive heterocycles (e.g., thiazoles) .

Coordination Chemistry

The benzimidazole nitrogen and amine group act as ligands for transition metals:

Metal SaltComplex StructureApplicationReference
CuCl2_2Octahedral geometryCatalytic oxidation studies
FeCl3_3Tetrahedral complexAntimicrobial agents

Notable finding : Cu(II) complexes show enhanced antibacterial activity compared to the free ligand .

Reduction and Oxidation

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the benzimidazole ring to dihydrobenzimidazole (low yields due to steric hindrance).

  • Oxidation : HNO3_3 oxidizes the amine to nitroso derivatives, confirmed by IR (N=O stretch at 1,520 cm1^{-1}) .

Scientific Research Applications

Medicinal Chemistry

Benzimidazole derivatives, including 3-(1H-benzimidazol-1-yl)propylamine hydrochloride, are known for their diverse biological activities. They have been investigated for their potential as:

  • Antiparasitics: Compounds in this class have shown efficacy against various parasites, with some derivatives being effective against helminths.
  • Antimicrobials and Antivirals: Research indicates that benzimidazole derivatives can inhibit viral replication in several cases, including Bovine Viral Diarrhea Virus (BVDV) and rotavirus .
  • Analgesics and Anti-inflammatory Agents: Some studies have demonstrated that certain benzimidazole derivatives exhibit significant analgesic properties comparable to standard medications like diclofenac .

Table 1: Summary of Biological Activities of Benzimidazole Derivatives

Activity TypeExample CompoundsNotes
AntiparasiticAlbendazole, MebendazoleEffective against helminths
AntiviralEnviradineInhibits viral replication
AnalgesicVarious derivativesComparable efficacy to standard analgesics
Anti-inflammatorySelected derivativesSignificant reduction in edema

Neuropharmacology

The compound has also been explored for its potential effects on the nervous system. Research indicates that derivatives of benzimidazole can play a role in treating neurodegenerative diseases. For instance, some studies highlight the use of 1,4-bis(3-aminoalkyl)piperazine derivatives, which may include structures similar to this compound, for developing treatments aimed at disorders such as Parkinson's disease and Alzheimer's disease .

Synthesis of Bioactive Compounds

This compound serves as a valuable precursor for synthesizing other bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced therapeutic profiles. This versatility makes it an essential component in drug discovery and development processes.

Case Study: Synthesis and Activity Evaluation

In a recent study, researchers synthesized a series of benzimidazole derivatives from this compound and evaluated their biological activities. The findings indicated that certain derivatives exhibited potent anti-inflammatory effects with IC50 values significantly lower than those of existing drugs . This underscores the compound's utility in medicinal chemistry as a scaffold for developing new therapeutics.

Safety Profile and Toxicology

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified as toxic if ingested and can cause severe skin burns and eye damage . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, affecting their function. The benzimidazole nucleus allows it to interact with biopolymers, making it effective in various biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Salt Forms

The following table summarizes critical differences between 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride and two closely related analogs:

Property This compound 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride hydrate 1-(1-Cyclopropyl-1H-benzimidazol-2-yl)-1-phenylmethanamine dihydrochloride
CAS Number 88704-73-8 797814-91-6 1303968-28-6
Core Substituent Position N-1 position of benzimidazole N-1 methylated; propylamine at C-2 N-1 cyclopropyl; benzimidazole C-2 linked to phenylmethanamine
Molecular Formula C₁₀H₁₄ClN₃ C₁₁H₁₈Cl₂N₃O·H₂O (hydrate) C₁₈H₂₀Cl₂N₄
Salt Form Monohydrochloride Dihydrochloride hydrate Dihydrochloride
Hydrogen Bond Donors/Acceptors 3 donors, 2 acceptors Likely higher (due to dihydrochloride and hydrate) 3 donors (NH groups), 4 acceptors (N and Cl)
Structural Complexity Moderate (complexity index: 160) High (additional methyl and hydrate groups) Very high (cyclopropyl and phenyl groups)

Physicochemical and Functional Implications

  • The cyclopropyl and phenyl groups in introduce steric hindrance, which may affect binding to biological targets but improve metabolic stability .
  • Salt Forms: The dihydrochloride hydrate in likely improves crystallinity and stability, whereas the monohydrochloride in the target compound may offer a balance between solubility and ease of synthesis .

Pharmacological Potential

  • Antimicrobial Activity : Benzimidazole derivatives with alkylamine side chains (e.g., ) often disrupt microbial cell membranes or enzyme function .

Biological Activity

3-(1H-Benzimidazol-1-yl)propylamine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H13ClN3
  • Molecular Weight : 215.68 g/mol
  • CAS Number : 1048649-78-0

The compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the propylamine side chain enhances its interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with various receptors and enzymes:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It can inhibit enzyme activities by binding to active or allosteric sites, thus preventing substrate binding and catalysis.

Antimicrobial Activity

Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

This compound has been evaluated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly regarding its inhibitory effects on butyrylcholinesterase (BuChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, it may help in maintaining acetylcholine levels in the brain, potentially improving cognitive function.

Research Findings and Case Studies

StudyFindings
Study 1 Evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
Study 2 Investigated anticancer properties in human cancer cell lines (A549, MCF7), revealing IC50 values of 12 µM and 15 µM respectively.
Study 3 Assessed neuroprotective effects using a BuChE inhibition assay, demonstrating a potent inhibitory effect with an IC50 value of 8 µM.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(1H-Benzimidazol-1-yl)propylamine hydrochloride, and what key intermediates are involved?

  • Methodology : The synthesis typically involves coupling benzimidazole with a propylamine derivative. A Gabriel synthesis approach (as described for similar propylamine compounds in ) can be adapted:

Start with a halogenated intermediate (e.g., 3-chloropropylamine).

Perform nucleophilic substitution with benzimidazole under basic conditions to form the benzimidazole-propylamine backbone.

Purify via recrystallization or column chromatography.

Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol .

  • Key Intermediates : Halogenated alkylamines (e.g., 3-chloropropylamine), benzimidazole derivatives.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm, propylamine chain protons at δ 1.6–3.4 ppm).
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (expected [M+H]+^+: 175.23 for the free base; add 36.46 for HCl salt) .
  • X-ray Crystallography : For definitive structural confirmation (SHELX software in is widely used for small-molecule refinement) .
    • Purity Assessment : HPLC with UV detection (λ ~280 nm for benzimidazole absorbance) and elemental analysis (±0.3% for C, H, N).

Q. What solvents and conditions are optimal for dissolving this compound?

  • Solubility Profile :

SolventSolubility (mg/mL)Notes
Water10–20Slightly soluble
Methanol50–70Preferred for reactions
DMSO>100Use for stock solutions
  • Critical Note : Avoid prolonged storage in aqueous solutions due to hydrolysis risks (see for stability guidelines) .

Advanced Research Questions

Q. How does the benzimidazole moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The benzimidazole nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). Steric hindrance from the fused benzene ring may slow reaction kinetics. Computational studies (DFT or MD simulations) can model transition states and predict regioselectivity .
  • Experimental Design : Compare reaction rates with imidazole vs. benzimidazole derivatives under identical conditions (e.g., in SN2 reactions). Monitor via 1H^1H-NMR or LC-MS to track intermediate formation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Example : If NMR shows unexpected splitting in propylamine protons, consider:

Dynamic Effects : Conformational flexibility in the propyl chain may cause signal broadening (variable-temperature NMR).

Impurity Detection : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals.

Cross-Validation : Compare with X-ray data (SHELXL refinement in ensures accurate bond lengths/angles) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Protocol :

Prepare buffered solutions (pH 1–13).

Incubate samples at 25°C, 40°C, and 60°C for 24–72 hours.

Analyze degradation via HPLC-MS.

  • Key Findings :

  • Acidic Conditions (pH <3) : Stable due to protonation of the benzimidazole nitrogen (prevents ring-opening).
  • Alkaline Conditions (pH >10) : Rapid degradation via hydrolysis of the amine-HCl bond.
  • Thermal Stability : Decomposition above 150°C (TGA/DSC data recommended) .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methods :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to benzimidazole-recognizing targets (e.g., histamine receptors).
  • Pharmacophore Mapping : Identify critical features (e.g., benzimidazole aromaticity, propylamine chain length) using MOE or Phase.
    • Validation : Compare with experimental IC50_{50} values from receptor-binding assays (see for toxicity profiles of related compounds) .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with solution-phase NMR observations?

  • Root Causes :

  • Conformational Polymorphism : Solid-state structures (X-ray) may adopt different conformations than solution-phase (NMR).
  • Solvent Effects : Polar solvents stabilize specific tautomers (e.g., benzimidazole protonation states).
    • Resolution : Perform variable solvent NMR (e.g., D2_2O vs. CDCl3_3) and compare with multiple crystal forms (if available) .

Safety and Handling

Q. What precautions are critical when handling this compound in a laboratory setting?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles ( classifies similar amines as skin/eye irritants).
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt dust.
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent moisture absorption .

Tables for Quick Reference

Table 1 : Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H13_{13}N3_3·HCl
Molecular Weight211.69 g/mol
Melting Point~200–220°C (decomposes)
LogP (Predicted)1.2 (free base)

Table 2 : Recommended Analytical Conditions

TechniqueParametersReference
HPLC-UVC18 column, 30% MeCN/H2_2O
1H^1H-NMR (DMSO-d6)400 MHz, δ 1.6–3.4 (propyl)

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-Benzimidazol-1-yl)propylamine hydrochloride
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3-(1H-Benzimidazol-1-yl)propylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.